3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran ring, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the bromofuran and fluorophenyl intermediates, which are then coupled with the oxadiazole ring under specific reaction conditions. Common reagents used in these reactions include bromine, furan, and fluorobenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(5-bromofuran-2-yl)-N-[2-(4-methylphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
What sets 3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide apart from similar compounds is its specific combination of bromofuran, fluorophenyl, and oxadiazole moieties. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H11BrFN3O3 |
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Molecular Weight |
380.17 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrFN3O3/c16-12-6-5-11(22-12)13-19-15(23-20-13)14(21)18-8-7-9-1-3-10(17)4-2-9/h1-6H,7-8H2,(H,18,21) |
InChI Key |
UISWWJFLOMGKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)F |
Origin of Product |
United States |
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